Cas no 109912-28-9 (N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine)

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine is a specialized diamine compound featuring both a methoxybenzyl and a pyridinyl moiety. Its bifunctional structure, incorporating an ethylene linker, makes it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the methoxy group enhances solubility in organic solvents, while the pyridine ring contributes to potential coordination properties, useful in ligand design. This compound is particularly valuable in the development of chelating agents, catalysts, and bioactive molecules due to its dual nitrogen donor sites. Its stability under standard conditions and well-defined reactivity profile further support its utility in controlled synthetic applications.
N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine structure
109912-28-9 structure
商品名:N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine
CAS番号:109912-28-9
MF:C15H19N3O
メガワット:257.33086
CID:128618
PubChem ID:4450330

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine 化学的及び物理的性質

名前と識別子

    • 1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N1-2-pyridinyl-
    • N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine
    • N-(4-Methoxybenzyl)-
    • AC1NADPO
    • ACMC-20efte
    • AG-D-26988
    • CTK4A6702
    • N-(4-METHOXYBENZYL)-N-PYRIDIN-2-YL-1,2-ETHANEDIAMINE
    • N-[(4-Methoxyphenyl)methyl]-N-2-pyridinyl-1,2-ethanediamine
    • SureCN9574744
    • N'-[(4-methoxyphenyl)methyl]-N'-pyridin-2-ylethane-1,2-diamine
    • N-(4-methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine, AldrichCPR
    • AKOS027446618
    • FT-0671175
    • SCHEMBL9574744
    • DTXSID60403417
    • N1-(4-Methoxybenzyl)-N1-(pyridin-2-yl)ethane-1,2-diamine
    • N-(p-methoxybenzyl)-N-(2-pyridyl)ethylenediamine
    • N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine
    • 109912-28-9
    • インチ: InChI=1S/C15H19N3O/c1-19-14-7-5-13(6-8-14)12-18(11-9-16)15-4-2-3-10-17-15/h2-8,10H,9,11-12,16H2,1H3
    • InChIKey: VMLPCYUUEHZGKL-UHFFFAOYSA-N
    • ほほえんだ: NCCN(C1=CC=CC=N1)CC1C=CC(OC)=CC=1

計算された属性

  • せいみつぶんしりょう: 257.15300
  • どういたいしつりょう: 257.152812238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 51.4Ų

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 429.1±40.0 °C at 760 mmHg
  • フラッシュポイント: 213.3±27.3 °C
  • PSA: 51.38000
  • LogP: 2.75580
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine セキュリティ情報

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M261235-50mg
N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine
109912-28-9
50mg
$115.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-211985-100mg
N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine,
109912-28-9
100mg
¥2482.00 2023-09-05
1PlusChem
1P007EYK-100mg
1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N1-2-pyridinyl-
109912-28-9
100mg
$852.00 2025-02-22
1PlusChem
1P007EYK-250mg
1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N1-2-pyridinyl-
109912-28-9
250mg
$1246.00 2025-02-22
TRC
M261235-100mg
N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine
109912-28-9
100mg
$161.00 2023-05-18
A2B Chem LLC
AD45180-100mg
N1-(4-Methoxybenzyl)-N1-(pyridin-2-yl)ethane-1,2-diamine
109912-28-9
100mg
$1088.00 2024-04-20
A2B Chem LLC
AD45180-250mg
N1-(4-Methoxybenzyl)-N1-(pyridin-2-yl)ethane-1,2-diamine
109912-28-9
250mg
$1246.00 2024-01-05
A2B Chem LLC
AD45180-500mg
N1-(4-Methoxybenzyl)-N1-(pyridin-2-yl)ethane-1,2-diamine
109912-28-9
500mg
$2100.00 2024-04-20
A2B Chem LLC
AD45180-50mg
N1-(4-Methoxybenzyl)-N1-(pyridin-2-yl)ethane-1,2-diamine
109912-28-9
50mg
$600.00 2024-01-05
1PlusChem
1P007EYK-50mg
1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N1-2-pyridinyl-
109912-28-9
50mg
$600.00 2025-02-22

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine 合成方法

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine 関連文献

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamineに関する追加情報

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine (CAS No. 109912-28-9): A Comprehensive Overview

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine (CAS No. 109912-28-9) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and medicinal chemistry. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine.

Chemical Structure and Properties

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine is a complex organic molecule with a molecular formula of C15H18N3O and a molecular weight of 254.33 g/mol. The compound features a 1,2-ethanediamine backbone functionalized with a 4-methoxybenzyl group and a 2-pyridinyl group. These functional groups contribute to the compound's unique chemical properties and reactivity. The presence of the methoxy group enhances the compound's solubility in polar solvents, while the pyridine ring imparts basicity and aromatic stability.

The physical properties of N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine include a melting point of approximately 65°C and a boiling point of around 300°C under standard conditions. The compound is generally stable under normal laboratory conditions but should be stored in a cool, dry place to prevent degradation.

Synthesis Methods

The synthesis of N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine can be achieved through various routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 4-methoxybenzaldehyde with 1,2-diaminoethyl pyridine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over palladium catalysts. This reductive amination process is highly efficient and yields the desired product with high purity.

Another approach involves the condensation of 4-methoxybenzaldehyde with ethylenediamine followed by alkylation with 2-chloropyridine in an appropriate solvent such as ethanol or dimethylformamide (DMF). This method provides an alternative route that can be optimized for large-scale production.

Biological Activities and Applications

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine has shown promising biological activities that make it a valuable candidate for drug development. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This activity suggests that the compound could be further developed into therapeutic agents for neurodegenerative disorders.

In addition to its AChE inhibitory properties, N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine has also shown anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings highlight its potential as an anti-inflammatory agent for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Recent Research Advancements

The ongoing research on N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine continues to uncover new insights into its mechanisms of action and potential therapeutic applications. A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of this compound by synthesizing a series of analogs with modified functional groups. The results indicated that subtle changes in the substituents on the benzene ring or pyridine ring could significantly enhance the compound's biological activity.

Another notable study investigated the pharmacokinetic properties of N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine. The researchers found that the compound exhibited favorable pharmacokinetic profiles with good oral bioavailability and low toxicity. These findings are crucial for advancing the compound into preclinical and clinical trials.

Conclusion

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine (CAS No. 109912-28-9) is a promising compound with diverse applications in chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for drug development. Ongoing research continues to expand our understanding of this compound's potential therapeutic uses and optimize its properties for clinical applications.

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